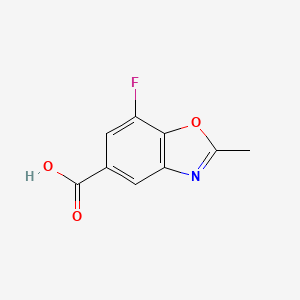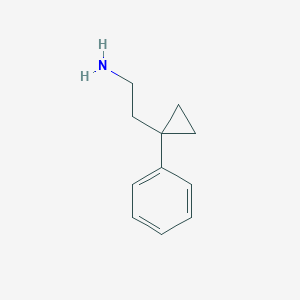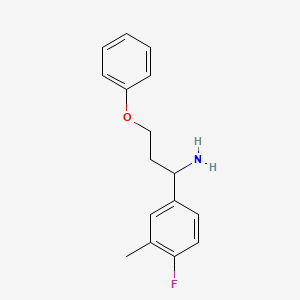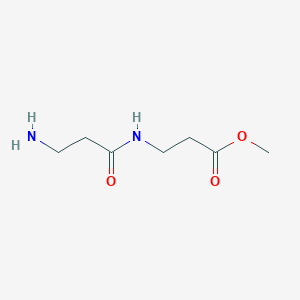
3-Ethyl-5-(2-nitrophenyl)-1,2-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-5-(2-nitrophenyl)-1,2-oxazole is a heterocyclic compound that features an oxazole ring substituted with an ethyl group at the 3-position and a nitrophenyl group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-5-(2-nitrophenyl)-1,2-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-nitrobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include heating and the use of solvents such as ethanol or toluene.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity. Continuous flow reactors and other advanced techniques may be employed to improve efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Ethyl-5-(2-nitrophenyl)-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The oxazole ring can be hydrogenated under specific conditions.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nitrating agents.
Major Products Formed:
Reduction of the nitro group: 3-Ethyl-5-(2-aminophenyl)-1,2-oxazole.
Substitution reactions: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-Ethyl-5-(2-nitrophenyl)-1,2-oxazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 3-Ethyl-5-(2-nitrophenyl)-1,2-oxazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitrophenyl group can participate in electron transfer reactions, while the oxazole ring can engage in hydrogen bonding and other interactions with biomolecules.
Comparaison Avec Des Composés Similaires
3-Ethyl-5-(2-aminophenyl)-1,2-oxazole: Similar structure but with an amino group instead of a nitro group.
5-Phenyl-1,2-oxazole: Lacks the ethyl and nitro substituents.
2-Nitrophenyl-1,2-oxazole: Similar but without the ethyl group.
Uniqueness: 3-Ethyl-5-(2-nitrophenyl)-1,2-oxazole is unique due to the combination of its substituents, which confer specific chemical and physical properties. The presence of both the ethyl and nitrophenyl groups can influence its reactivity and interactions with other molecules, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C11H10N2O3 |
|---|---|
Poids moléculaire |
218.21 g/mol |
Nom IUPAC |
3-ethyl-5-(2-nitrophenyl)-1,2-oxazole |
InChI |
InChI=1S/C11H10N2O3/c1-2-8-7-11(16-12-8)9-5-3-4-6-10(9)13(14)15/h3-7H,2H2,1H3 |
Clé InChI |
VAPNUSRXFANYMC-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NOC(=C1)C2=CC=CC=C2[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(3,5-dichlorophenyl)methyl]cyclopentanamine](/img/structure/B13237329.png)



![5-(5-Formylfuran-2-yl)-2-[(2-methoxyethyl)amino]benzonitrile](/img/structure/B13237356.png)



![6-Benzyl 5-tert-butyl 5-azaspiro[2.4]heptane-5,6-dicarboxylate](/img/structure/B13237393.png)
methanol](/img/structure/B13237395.png)


